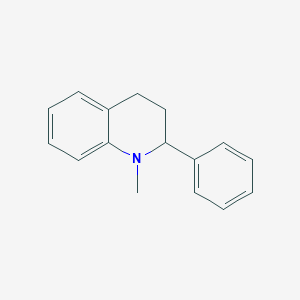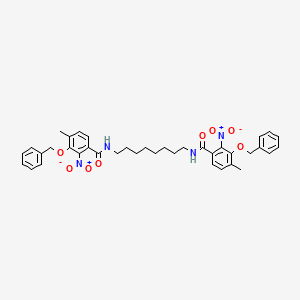![molecular formula C14H39PSi4 B14427098 Bis[bis(trimethylsilyl)methyl]phosphane CAS No. 83436-92-4](/img/structure/B14427098.png)
Bis[bis(trimethylsilyl)methyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[bis(trimethylsilyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two bis(trimethylsilyl)methyl groups attached to a central phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The preparation of bis[bis(trimethylsilyl)methyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Bis[bis(trimethylsilyl)methyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学研究应用
Bis[bis(trimethylsilyl)methyl]phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism by which bis[bis(trimethylsilyl)methyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal-ligand complex. The phosphorus atom serves as the primary site for coordination, facilitating various catalytic cycles and organic transformations .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)phosphine: Another tertiary phosphine with three trimethylsilyl groups attached to the phosphorus atom.
Bis(trimethylsilyl)phosphite: A related compound with two trimethylsilyl groups and a phosphite structure.
Bis(trimethylsilyl)amine: A compound with similar trimethylsilyl groups but with nitrogen as the central atom instead of phosphorus.
Uniqueness
Bis[bis(trimethylsilyl)methyl]phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where selectivity and reactivity are crucial .
属性
CAS 编号 |
83436-92-4 |
|---|---|
分子式 |
C14H39PSi4 |
分子量 |
350.77 g/mol |
IUPAC 名称 |
bis[bis(trimethylsilyl)methyl]phosphane |
InChI |
InChI=1S/C14H39PSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-15H,1-12H3 |
InChI 键 |
KQQQOVZTZFRSBW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)PC([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
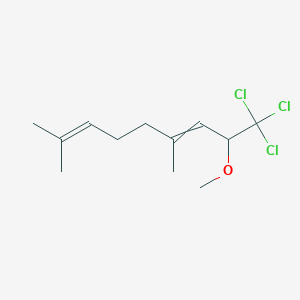
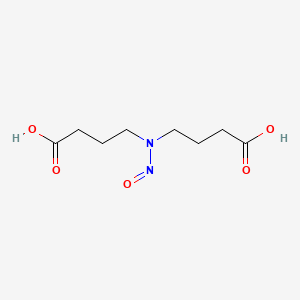
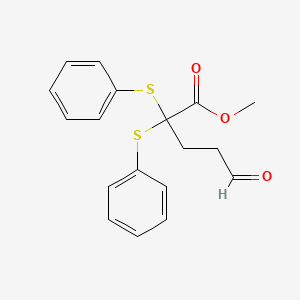
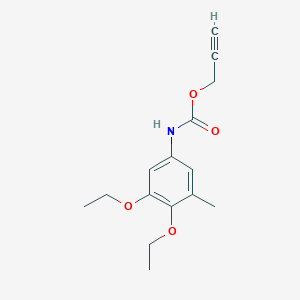
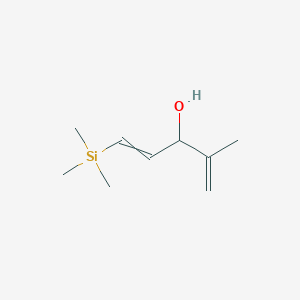
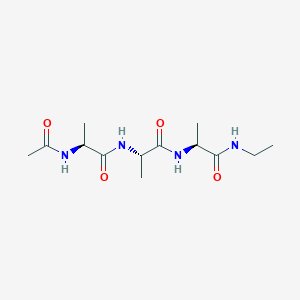
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
